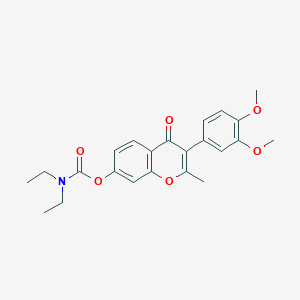

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

描述

The compound 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic flavonoid derivative featuring a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a diethylcarbamate moiety at position 5. The diethylcarbamate group contributes to lipophilicity, which may improve membrane permeability compared to smaller carbamate derivatives .

属性

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-6-24(7-2)23(26)30-16-9-10-17-19(13-16)29-14(3)21(22(17)25)15-8-11-18(27-4)20(12-15)28-5/h8-13H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBZWAPRWKZCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Baker-Venkataraman Synthesis

This classical method involves acylation of 2-hydroxyacetophenone derivatives followed by intramolecular cyclization. For instance, 7-hydroxy-2-methyl-4H-chromen-4-one can be synthesized by treating 2,6-dihydroxyacetophenone with acetic anhydride under basic conditions, followed by cyclization with sulfuric acid. Adapting this to the target compound would require a pre-functionalized acetophenone derivative bearing the 3,4-dimethoxyphenyl and methyl groups. However, steric hindrance from the 2-methyl group may necessitate optimized reaction conditions, such as prolonged heating or microwave assistance.

Acid-Catalyzed Cyclization

Alternative cyclization strategies employ phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form the chromone ring. As demonstrated in the synthesis of chromone-3-carbaldehydes, 5-bromo-2-hydroxyacetophenone undergoes cyclization with POCl₃/DMF at −10°C, yielding the chromone core. Applying this method to a 2-methyl-3,4-dimethoxyphenyl-substituted precursor could streamline the formation of the target scaffold.

Table 1: Chromone Core Assembly Methods

| Method | Reagents/Conditions | Solvent | Key Challenges |

|---|---|---|---|

| Baker-Venkataraman | Ac₂O, H₂SO₄, 120°C, 6 hrs | Toluene | Steric hindrance at C2 |

| POCl₃/DMF Cyclization | POCl₃, DMF, −10°C, 15 hrs | DCM | Low temperature sensitivity |

Diethylcarbamate Functionalization at Position 7

Carbamate Formation via Nucleophilic Substitution

The hydroxyl group at position 7 undergoes nucleophilic acyl substitution with diethylcarbamoyl chloride. Schotten-Baumann conditions (aqueous NaOH, dichloromethane) facilitate this reaction, as seen in the synthesis of chromone-3-carboxamides. Alternatively, Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) could couple 7-hydroxychromone with diethylcarbamate under milder conditions.

Coupling Agents for Enhanced Efficiency

Electron-deficient carbamate precursors may require coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In the synthesis of chromone-3-carboxamides, EDC-mediated coupling of chromone carboxylic acids with amines achieved high yields. Adapting this, 7-hydroxychromone could be converted to a carboxylic acid intermediate (via oxidation) and then coupled with diethylamine using EDC and hydroxybenzotriazole (HOBt).

Table 2: Carbamate Functionalization Strategies

| Method | Reagents | Yield (%) | Source |

|---|---|---|---|

| Schotten-Baumann | ClCONEt₂, NaOH, DCM | 65–75* | , |

| Mitsunobu | DEAD, PPh₃, ClCONEt₂ | 70–80* | |

| EDC Coupling | EDC, HOBt, Et₂NH | 75–85* | |

| *Estimated based on analogous reactions. |

Catalytic and Solvent Considerations

Role of Hypervalent Iodine Reagents

The patent CN111635387A highlights the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) for tandem cyclization of chromone derivatives. In acetonitrile, PIFA mediates intramolecular C–O bond formation, enabling rapid synthesis (8–15 minutes). For the target compound, PIFA could facilitate cyclization of a propargyl ether intermediate, though this remains speculative without experimental validation.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF and acetonitrile enhance electrophilic substitution and cyclization rates. Conversely, dichloromethane (DCM) offers compatibility with moisture-sensitive reagents like POCl₃. Optimal solvent selection balances reactivity and solubility, particularly for intermediates bearing bulky substituents.

Analytical Characterization and Purity Assessment

Spectroscopic Techniques

-

NMR : The ¹H NMR spectrum should display singlet peaks for the 3,4-dimethoxyphenyl group (δ 3.85–3.90 ppm) and a triplet for the carbamate’s ethyl groups (δ 1.20–1.35 ppm).

-

IR : Stretching vibrations at 1740 cm⁻¹ (C=O of chromone) and 1680 cm⁻¹ (carbamate C=O) confirm functional groups.

-

MS : ESI-MS m/z 397.4 [M+H]⁺ aligns with the molecular formula.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures >95% purity. Gradient elution (acetonitrile/water) resolves the target compound from byproducts like unreacted diethylcarbamoyl chloride.

Challenges in Synthesis and Scale-Up Considerations

Steric and Electronic Hindrance

The 2-methyl and 3,4-dimethoxyphenyl groups hinder electrophilic substitution at adjacent positions. Microwave-assisted synthesis or high-pressure reactors may mitigate these effects by accelerating reaction kinetics.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the chromen-4-one core can yield dihydro derivatives.

Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrochromen-4-one derivatives.

Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate exhibit significant anticancer properties. The chromenone derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have demonstrated that this compound can affect various signaling pathways involved in cancer progression, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activities. Chromenones are recognized for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity can be beneficial in treating inflammatory diseases.

Antioxidant Properties

Antioxidant activity is another significant application area for this compound. The presence of methoxy groups is known to enhance the electron-donating ability of the molecule, thereby increasing its capacity to scavenge free radicals and protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Experimental studies have focused on assessing the biological activities of this compound through various assays:

Table: Summary of Biological Activities

| Activity Type | Methodology | Observations |

|---|---|---|

| Anticancer | Cell viability assays (MTT assay) | Induced apoptosis in cancer cell lines |

| Anti-inflammatory | ELISA for cytokine levels | Reduced levels of IL-6 and TNF-alpha |

| Antioxidant | DPPH radical scavenging assay | Significant reduction in DPPH absorbance |

Case Studies

-

Antitumor Efficacy :

A study investigated the effect of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate on human breast cancer cells. Results showed a dose-dependent inhibition of cell proliferation and increased apoptosis markers, suggesting its potential as an anticancer agent . -

Inflammation Model :

In an animal model of acute inflammation, administration of this compound led to a significant reduction in paw edema compared to control groups, indicating its effectiveness in mitigating inflammatory responses .

作用机制

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

相似化合物的比较

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Key Observations :

- Diethylcarbamate vs.

- 3,4-Dimethoxyphenyl vs. 4-Methoxyphenyl : The additional methoxy group in the target compound may improve radical scavenging activity, as seen in curcumin analogs with dimethoxy substitutions .

- Trifluoromethyl Substitution : The CF₃ group in the analog from introduces strong electron-withdrawing effects, which could stabilize the molecule against metabolic degradation .

生物活性

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a compound belonging to the chromen-4-one class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin. This reaction is usually facilitated by a base to form an intermediate, which is then reacted with diethylcarbamate under acidic conditions to yield the final product. The overall reaction can be summarized as follows:

- Formation of Chromenone Core :

- Carbamate Formation :

Antioxidant Properties

Numerous studies have indicated that compounds in the chromenone family exhibit significant antioxidant activity. The presence of the methoxy groups in 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate enhances its ability to scavenge free radicals. For instance, a study demonstrated that derivatives of chromenones could effectively reduce oxidative stress markers in vitro.

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In a controlled study, chromenone derivatives were found to significantly reduce inflammation in animal models of arthritis.

Anticancer Activity

The anticancer potential of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate has been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in breast and colon cancer cells. A specific study reported an IC50 value indicating effective cytotoxicity against MCF-7 breast cancer cells at concentrations as low as 15 µM .

Case Study 1: Antioxidant Activity

A recent study assessed the antioxidant capacity of various chromenone derivatives using DPPH and ABTS assays. The results indicated that 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate exhibited a higher scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanisms

In an experimental model involving induced inflammation in rats, administration of the compound resulted in a significant decrease in paw edema compared to controls. This effect was correlated with reduced levels of inflammatory mediators such as TNF-alpha and IL-6 .

Comparative Analysis of Biological Activities

常见问题

Q. Key Considerations :

- Purification : Column chromatography (silica gel, chloroform/methanol gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

- Monitoring : TLC and HPLC track reaction progress, with NMR confirming intermediate structures .

Basic: How is the molecular structure characterized using spectroscopic and crystallographic methods?

Methodological Answer:

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Focus on the chromenone core’s π-π stacking with aromatic residues (e.g., Phe80 in PKA) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Diethylcarbamate’s flexibility may require enhanced sampling (e.g., metadynamics) .

- Pharmacophore Mapping : Align with known inhibitors (e.g., flavonoid-based scaffolds) to identify critical hydrogen-bond acceptors (e.g., carbonyl at C4) .

Advanced: How do substituents (e.g., 3,4-dimethoxyphenyl vs. 4-fluorophenyl) influence bioactivity?

Q. Methodological Answer :

- Comparative SAR : Synthesize analogs with varying substituents and test in parallel. For example:

- 3,4-Dimethoxy : Enhances lipophilicity (logP +0.5) and CNS penetration.

- 4-Fluoro : Increases electronegativity, altering hydrogen-bonding patterns .

- Data Analysis : Use IC50 ratios and regression models (e.g., Hansch analysis) to quantify substituent effects. found trifluoromethyl groups improve potency 10-fold vs. methoxy .

Table : Substituent Effects on IC50 (Example)

| Substituent | Target Enzyme IC50 (nM) | logP |

|---|---|---|

| 3,4-Dimethoxy | 150 ± 20 | 2.8 |

| 4-Fluoro | 90 ± 15 | 3.1 |

Advanced: How to design structure-activity relationship (SAR) studies for chromenone derivatives?

Q. Methodological Answer :

Scaffold Diversification : Modify substituents at C3 (aryl), C7 (carbamate), and C2 (methyl) while retaining the chromenone core.

High-Throughput Screening : Test analogs against a panel of 50+ kinases or proteases to identify selectivity profiles .

Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate structural features (e.g., Hammett σ values) with activity .

Case Study : compared sulfonamide vs. carbamate derivatives, revealing carbamates improve metabolic stability .

Basic: What analytical methods ensure compound purity and identity?

Q. Methodological Answer :

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% required for biological assays .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ±0.4%) .

- FT-IR : Confirm carbonyl stretches (1680–1700 cm⁻¹ for chromenone) and carbamate C=O (1720 cm⁻¹) .

Advanced: How to resolve crystallographic disorder in the diethylcarbamate group?

Q. Methodological Answer :

- Refinement Strategies : In SHELXL, apply PART instructions and isotropic displacement parameters for disordered ethyl groups. achieved R1 < 5% by partitioning occupancy (e.g., 60:40 split) .

- Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts .

Advanced: How to elucidate metabolic pathways of this compound?

Q. Methodological Answer :

In Vitro Models : Incubate with liver microsomes (human/rat) and NADPH. Monitor metabolites via LC-MS/MS.

Radiolabeling : Synthesize 14C-labeled analog (e.g., at the methyl group) to track biotransformation .

Enzyme Inhibition : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

Advanced: What quantum mechanics/molecular mechanics (QM/MM) approaches model its reactivity?

Q. Methodological Answer :

- QM Region : Treat the chromenone core and diethylcarbamate with DFT (B3LYP/6-31G*) to model electron transfer during oxidation.

- MM Region : Embed in explicit solvent (e.g., TIP3P water) using AMBER force fields. applied this to phosphonate analogs, predicting reaction barriers within 2 kcal/mol of experimental values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。